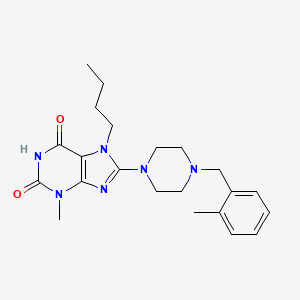
7-butyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-butyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. It is a promising drug candidate for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Scientific Research Applications
Antimycobacterial Activity
Research has shown that novel purine linked piperazine derivatives, including structures related to 7-butyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, have been synthesized to target Mycobacterium tuberculosis. These compounds are designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects against the tuberculosis-causing bacteria. A series of these derivatives demonstrated promising activity, surpassing the efficacy of current clinical drugs like Ethambutol. This suggests potential preclinical agent development against tuberculosis (Konduri et al., 2020).
Cardiovascular Activity
Another study explored the synthesis and evaluation of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives for cardiovascular activities. These compounds were assessed for their electrocardiographic, antiarrhythmic, and hypotensive activities, in addition to their alpha(1)- and alpha(2)-adrenoreceptor affinities. Specific derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, presenting a potential pathway for new cardiovascular therapeutic agents (Chłoń-Rzepa et al., 2004).
Antidepressant and Anxiolytic Properties
Purine-2,6-dione derivatives with specific substituents, such as those structurally similar to the compound , have been investigated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies aim to find potential ligands with psychotropic activity. Some derivatives showed promising results in inducing antidepressant-like effects and anxiolytic-like activity in preclinical models, suggesting their utility in designing new treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Luminescent Properties and Electron Transfer
Research into novel piperazine substituted naphthalimide compounds, which share functional groups with the compound of interest, has revealed unique luminescent properties. These properties are significant for pH probes and photo-induced electron transfer applications. The studies demonstrate the potential of such compounds in developing new materials for optical sensors and electronic devices (Gan et al., 2003).
Antiproliferative and Differentiation Effects
Piperazine derivatives have been evaluated for their antiproliferative effects and ability to induce erythroid differentiation in leukemia cell lines. This research indicates the potential of such compounds in cancer therapy, especially for conditions like chronic myelogenous leukemia. Certain derivatives were found to inhibit cell proliferation and induce differentiation, highlighting a new avenue for therapeutic development (Saab et al., 2013).
properties
IUPAC Name |
7-butyl-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-5-10-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)15-17-9-7-6-8-16(17)2/h6-9H,4-5,10-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHPGJEEZWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

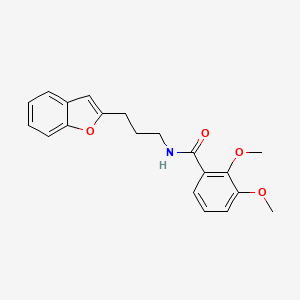

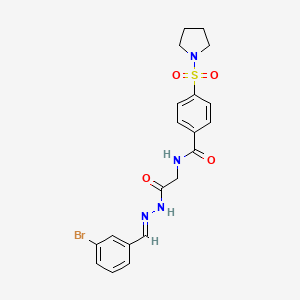
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2661089.png)
![4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2661091.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2661093.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2661094.png)
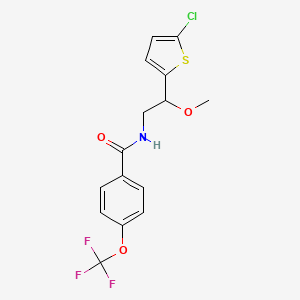
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2661096.png)
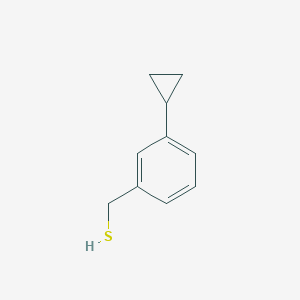
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2661099.png)
![[2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol](/img/structure/B2661101.png)
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2661103.png)
![2-[2,4-Difluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2661105.png)